2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- is an organic compound belonging to the class of diarylthioethers. These compounds contain a thioether group substituted by two aryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- typically involves multi-step reactions starting from readily available precursors. One common method involves the acid-amine coupling of a precursor compound with a series of amine derivatives under mild reaction conditions. This is followed by deprotection and cyclization reactions to form the desired pyrimidinedione derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidinedione derivatives.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-((2-hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)
- 6-benzyl-1-(ethoxymethyl)-5-isopropyl pyrimidine-2,4-dione (MKC-442)
- 6-benzyl-1-(benzyloxymethyl)-5-isopropylpyrimidine-2,4-dione (TNK-651)
Uniqueness
What sets 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5,6-bis(phenylthio)- apart from these similar compounds is its unique substitution pattern, which can lead to different chemical and biological properties.
Properties
CAS No. |
125057-00-3 |
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Molecular Formula |
C19H18N2O4S2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5,6-bis(phenylsulfanyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H18N2O4S2/c22-11-12-25-13-21-18(27-15-9-5-2-6-10-15)16(17(23)20-19(21)24)26-14-7-3-1-4-8-14/h1-10,22H,11-13H2,(H,20,23,24) |
InChI Key |
SOZIWWWURYKOKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3 |
Origin of Product |
United States |
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